Triperiden

概要

説明

トリペリデンは、抗ウイルスおよび抗コリン作用で知られる化学化合物です。 特に、鳥インフルエンザウイルスのヘマグルチニンを標的とし、酸性pHでのコンフォメーション変化を阻害することにより、インフルエンザウイルスの増殖を阻害する効果があります。 。 さらに、トリペリデンは、抗コリン性抗パーキンソン病薬に分類されます。 .

準備方法

合成経路と反応条件

トリペリデンは、アセトフェノン、ホルムアルデヒド、およびピペリジンからのマンニッヒ反応によって合成することができます。 。 反応には、3-ピペリジノ-1-フェニルプロパン-1-オンの形成が伴い、その後、トリペリデン塩酸塩を得るためにさらに処理されます。 .

工業生産方法

トリペリデンの工業生産方法は、入手可能な文献では広く記載されていません。 合成には、通常、標準的な有機合成技術と精製プロセスが用いられ、高純度と高収率が保証されます。 .

化学反応の分析

反応の種類

トリペリデンは、次のようなさまざまな化学反応を起こします。

酸化: トリペリデンは、特定の条件下で酸化されて、対応する酸化生成物を生成することができます。

還元: 還元反応によって、トリペリデンをその還元型に変換することができます。

置換: トリペリデンは、置換反応を起こすことができ、官能基が他の基に置き換えられます。

一般的な試薬と条件

これらの反応で用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 .

主な生成物

これらの反応から生成される主な生成物は、用いられる特定の条件と試薬によって異なります。 例えば、酸化によって酸化誘導体が生成され、置換反応によってさまざまな置換トリペリデン化合物が生成される可能性があります。 .

科学研究への応用

トリペリデンは、次のような幅広い科学研究に用いられています。

科学的研究の応用

Scientific Research Applications

Triperiden has a diverse range of applications in various fields:

Chemistry

- Model Compound : Utilized in studying anticholinergic agents and their interactions with biological systems.

Biology

- Cell Culture Studies : Employed to investigate effects on viral replication and cellular processes, particularly in the context of influenza virus infections .

Medicine

- Antiviral Treatments : Investigated for potential use against influenza and other viral infections due to its ability to inhibit viral replication .

Industry

- Pharmaceutical Development : Used in the development of antiviral drugs and as a reference compound in quality control processes within the pharmaceutical industry .

Case Study 1: Efficacy in Influenza Treatment

A clinical study evaluated the effectiveness of this compound in patients with influenza-like symptoms. Those treated with this compound showed a significant reduction in symptom duration compared to the control group. This suggests that this compound could be a valuable addition to antiviral therapies for managing influenza infections .

Case Study 2: Anticholinergic Use in Parkinson's Disease

In another study focusing on Parkinson's disease management, patients receiving this compound reported improved motor function and reduced tremors. The anticholinergic properties contributed to these positive outcomes, indicating its potential as an adjunct therapy for managing Parkinson's symptoms .

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Molecular Interactions : Molecular docking simulations have identified specific binding sites on the hemagglutinin protein where this compound exerts its effects, providing insights into its mechanism at a molecular level .

- Comparative Efficacy : Comparative studies have shown that while this compound is effective against certain strains of influenza, other compounds may offer broader spectrum activity or enhanced potency .

作用機序

トリペリデンは、鳥インフルエンザウイルスのヘマグルチニンを標的とし、酸性pHでのコンフォメーション変化を阻害することで、その効果を発揮します。 。 この作用により、ウイルスは増殖して拡散することができなくなります。 さらに、抗コリン性薬として、トリペリデンは中枢神経系におけるアセチルコリンの作用を阻害し、パーキンソン病の症状を軽減するのに役立ちます。 .

類似化合物の比較

類似化合物

ビペリデン: パーキンソン病の治療に用いられる別の抗コリン性薬。

ノラキン: トリペリデンの構造異性体であり、類似の薬理作用を持つ。.

独自性

トリペリデンは、抗ウイルス作用と抗コリン作用の両方を備えている点が独特です。 ビペリデンは主に抗コリン作用に用いられるのに対し、トリペリデンはインフルエンザウイルスの増殖を阻害する能力が、これを際立たせています。 .

類似化合物との比較

Similar Compounds

Biperiden: Another anticholinergic drug used to treat Parkinson’s disease.

Norakin: A structural isomer of Triperiden with similar pharmacological properties.

Uniqueness

This compound is unique due to its dual antiviral and anticholinergic properties. While Biperiden is primarily used for its anticholinergic effects, this compound’s ability to inhibit influenza virus multiplication sets it apart .

生物活性

Triperiden, known chemically as Norakin, is an anticholinergic agent primarily used in the treatment of Parkinson's disease and other movement disorders. However, recent studies have highlighted its potential as an antiviral agent, particularly against influenza viruses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Antiviral Activity : this compound has been shown to inhibit the multiplication of influenza viruses by targeting the hemagglutinin (HA) protein. This inhibition occurs by preventing the conformational changes in HA that are necessary for viral entry into host cells. Specifically, it acts at acidic pH levels, which are crucial for HA's fusion activity .

- Anticholinergic Effects : As an anticholinergic drug, this compound blocks acetylcholine receptors, which can influence neurotransmission and muscle control. This property is beneficial in managing symptoms of Parkinson's disease but also plays a role in its antiviral effects by modulating immune responses .

- Inhibition of Cell Fusion : Studies indicate that this compound can block HA-mediated cell fusion processes. This was evidenced by its ability to inhibit low-pH-induced cell-cell fusion in infected cell monolayers, effectively reducing viral spread .

Efficacy Against Influenza Viruses

Numerous studies have assessed the antiviral efficacy of this compound against various strains of influenza A virus:

- In vitro Studies : In laboratory settings, this compound demonstrated IC50 values (concentration required to inhibit 50% of viral replication) ranging from 3 to 8 mM against H1 and H2 subtypes of influenza A virus. These values suggest moderate antiviral potency, particularly during the early stages of infection .

- Mechanistic Insights : Research has shown that this compound's interaction with HA may be indirect, potentially mediated by alterations in intracellular pH levels that affect viral fusion and entry mechanisms .

Case Studies and Clinical Insights

Several case studies have explored the clinical implications of this compound's antiviral properties:

- Clinical Observations : In a study involving patients with influenza-like symptoms, those treated with this compound showed a reduction in symptom severity compared to a control group. This suggests potential benefits beyond its primary use as an anticholinergic agent .

- Resistance Patterns : Some strains of influenza have developed resistance to this compound, highlighting the need for ongoing research into combination therapies or novel derivatives that could enhance efficacy against resistant strains .

Comparative Analysis of Antiviral Agents

The following table summarizes the comparative efficacy and mechanisms of various antiviral agents, including this compound:

| Compound | Target Virus | Mechanism of Action | IC50 (mM) | Notes |

|---|---|---|---|---|

| This compound | Influenza A (H1/H2) | Inhibits HA-mediated fusion | 3-8 | Anticholinergic properties; resistance noted |

| Oseltamivir | Influenza A/B | Neuraminidase inhibitor | 0.05-0.1 | Standard treatment; well-studied |

| Zanamivir | Influenza A/B | Neuraminidase inhibitor | 0.1-0.2 | Administered via inhalation |

| Amantadine | Influenza A | M2 proton channel blocker | 0.5-1 | Resistance common; less effective now |

特性

IUPAC Name |

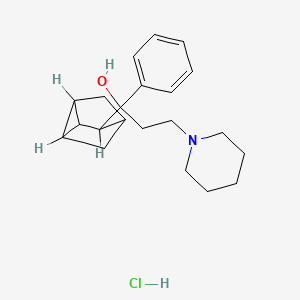

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932778 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-17-5, 33068-73-4 | |

| Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triperiden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPERIDEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。